Cas no 85872-85-1 (4-(4-methylpiperidin-1-yl)benzaldehyde)

4-(4-methylpiperidin-1-yl)benzaldehyde structure
85872-85-1 structure
Product name:4-(4-methylpiperidin-1-yl)benzaldehyde
CAS No:85872-85-1
MF:C13H17NO
MW:203.280183553696
MDL:MFCD04971034
CID:1846788
PubChem ID:19621385

4-(4-methylpiperidin-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-(4-methyl-1-piperidinyl)-
    • 4-(4-methylpiperidin-1-yl)benzaldehyde
    • STK349832
    • Z335439554
    • CS-0235310
    • 85872-85-1
    • AKOS000260386
    • 4-(4-METHYLPIPERIDINO)BENZALDEHYDE
    • EN300-155228
    • MFCD04971034
    • SCHEMBL7977661
    • DTXSID80599129
    • BBL040087
    • MDL: MFCD04971034
    • Inchi: InChI=1S/C13H17NO/c1-11-6-8-14(9-7-11)13-4-2-12(10-15)3-5-13/h2-5,10-11H,6-9H2,1H3
    • InChI Key: HRKZATGTUGYPBO-UHFFFAOYSA-N
    • SMILES: CC1CCN(CC1)C2=CC=C(C=C2)C=O

Computed Properties

  • Exact Mass: 203.131014166g/mol
  • Monoisotopic Mass: 203.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.3Ų

4-(4-methylpiperidin-1-yl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-155228-0.05g
4-(4-methylpiperidin-1-yl)benzaldehyde
85872-85-1 95%
0.05g
$164.0 2023-07-07
abcr
AB499505-1 g
4-(4-Methylpiperidin-1-yl)benzaldehyde
85872-85-1
1g
€486.60 2022-03-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10054-10G
4-(4-methylpiperidin-1-yl)benzaldehyde
85872-85-1 95%
10g
¥ 12,810.00 2023-04-13
TRC
M678753-100mg
4-(4-methylpiperidin-1-yl)benzaldehyde
85872-85-1
100mg
$ 250.00 2022-06-03
Chemenu
CM526519-1g
4-(4-Methylpiperidin-1-yl)benzaldehyde
85872-85-1 98%
1g
$262 2022-08-31
Enamine
EN300-155228-10000mg
4-(4-methylpiperidin-1-yl)benzaldehyde
85872-85-1 95.0%
10000mg
$2516.0 2023-09-25
Enamine
EN300-155228-50mg
4-(4-methylpiperidin-1-yl)benzaldehyde
85872-85-1 95.0%
50mg
$164.0 2023-09-25
Aaron
AR004RSY-500mg
Benzaldehyde, 4-(4-methyl-1-piperidinyl)-
85872-85-1 95%
500mg
$780.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305980-1g
4-(4-Methylpiperidin-1-yl)benzaldehyde
85872-85-1 97%
1g
¥3775.00 2024-07-28
Aaron
AR004RSY-1g
Benzaldehyde, 4-(4-methyl-1-piperidinyl)-
85872-85-1 95%
1g
$381.00 2025-02-14

Additional information on 4-(4-methylpiperidin-1-yl)benzaldehyde

Professional Introduction to 4-(4-methylpiperidin-1-yl)benzaldehyde (CAS No. 85872-85-1)

4-(4-methylpiperidin-1-yl)benzaldehyde, a compound with the chemical identifier CAS No. 85872-85-1, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This aromatic aldehyde derivative features a unique structural motif comprising a benzaldehyde group linked to a piperidine ring substituted with a methyl group. Such structural features make it a valuable scaffold for the development of novel bioactive molecules, particularly in the context of drug discovery and molecular pharmacology.

The compound's chemical structure, characterized by the presence of both aromatic and heterocyclic components, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity evaluation. The benzaldehyde moiety is well-known for its role as an intermediate in the synthesis of various pharmacologically relevant compounds, while the piperidine ring is frequently incorporated into drug molecules due to its ability to enhance oral bioavailability and metabolic stability. The specific combination of these functional groups in 4-(4-methylpiperidin-1-yl)benzaldehyde suggests potential applications in the design of small-molecule inhibitors, receptor modulators, or other therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of piperidine derivatives, particularly those that incorporate aromatic aldehydes. These compounds have shown promise in various preclinical studies as scaffolds for targeting neurological disorders, infectious diseases, and cancer. For instance, derivatives of piperidine-benzaldehyde complexes have been investigated for their potential to interact with specific enzymes or receptors involved in disease pathways. The methyl substitution on the piperidine ring further fine-tunes the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

The synthesis of 4-(4-methylpiperidin-1-yl)benzaldehyde involves sophisticated organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic strategies often include condensation reactions between appropriately substituted benzaldehydes and piperidine derivatives under controlled conditions. Advances in catalytic methods have also enabled more efficient and scalable production processes for such heterocyclic compounds. These developments are crucial for facilitating further structural optimization and lead generation in medicinal chemistry.

From a biological perspective, 4-(4-methylpiperidin-1-yl)benzaldehyde has been subjected to various in vitro assays to evaluate its potential bioactivity. Initial studies have demonstrated interactions with certain biological targets, suggesting possible therapeutic applications. For example, preliminary data indicate that this compound may exhibit inhibitory effects on specific enzymes or receptors relevant to inflammation or neurotransmission. Such findings warrant further investigation through more comprehensive pharmacological profiling.

The compound's physicochemical properties are also of great importance for its formulation and delivery as a drug candidate. Parameters such as solubility, stability, and metabolic profile must be carefully evaluated to ensure efficacy and safety upon administration. Computational modeling techniques have been increasingly employed to predict these properties before experimental validation, streamlining the drug discovery process. The integration of such computational tools with experimental data provides a robust framework for assessing the potential of 4-(4-methylpiperidin-1-yl)benzaldehyde as a lead compound.

Future directions in the research of 4-(4-methylpiperidin-1-yl)benzaldehyde may include exploring its role as an intermediate in multi-step syntheses aimed at generating novel analogs with enhanced pharmacological profiles. Additionally, investigating its behavior in vivo through preclinical animal models will provide critical insights into its safety and efficacy potential before human trials are considered. Collaborative efforts between synthetic chemists and biologists are essential to maximize the therapeutic promise of this compound.

The broader significance of 4-(4-methylpiperidin-1-yl)benzaldehyde lies in its contribution to the expanding library of pharmacophores being explored for treating human diseases. As our understanding of disease mechanisms advances, so does our capacity to design targeted molecular interventions like this benzaldehyde-piperidine hybrid. By leveraging cutting-edge synthetic methodologies and interdisciplinary research approaches, compounds such as this continue to pave the way toward innovative therapeutic solutions.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85872-85-1)4-(4-methylpiperidin-1-yl)benzaldehyde
A1091943
Purity:99%/99%
Quantity:1g/5g
Price ($):238.0/716.0